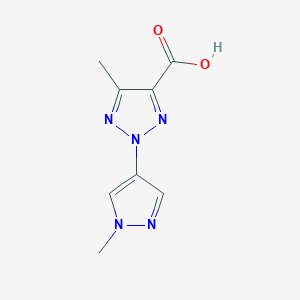

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-5-7(8(14)15)11-13(10-5)6-3-9-12(2)4-6/h3-4H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXWMKHFDAZRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)O)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrazole with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are distinguished by variations in substituents, heterocyclic systems, or functional groups. Below is a detailed comparison based on available

Key Structural Analogs and Their Properties

Critical Analysis of Differences

Substitution with a furan ring (as in –4) reduces nitrogen content but introduces oxygen, which may alter solubility and metabolic stability .

Functional Group Impact :

- The carboxylic acid group in the target compound provides strong hydrogen-bonding capacity, critical for interactions with enzymes or receptors. In contrast, carboxamide derivatives (e.g., –4) prioritize lipophilicity and membrane permeability, favoring CNS-targeted applications .

- Trifluoromethyl groups (e.g., in –4) enhance metabolic stability and electron-withdrawing effects, which are absent in the target compound .

Biological Activity Trends :

- Pyrazole-containing triazoles (like the target compound) are often explored for kinase inhibition due to their ability to mimic adenine in ATP-binding pockets.

- Pyridazine analogs () may exhibit broader selectivity across kinase families due to increased planarity and nitrogen density .

Research Findings and Data Gaps

- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to those in –4, which describe multi-step protocols for triazole-carboxylic acid derivatives.

- Biological Data: While analogs like 5-methyl-2-(6-methylpyridazin-3-yl)-triazole-4-carboxylic acid () are marketed as intermediates, specific activity data (e.g., IC₅₀ values) are absent.

Biological Activity

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid (CAS Number: 2243521-65-3) is a heterocyclic compound featuring a triazole ring, which is recognized for its stability and versatility in chemical reactions. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 207.19 g/mol. The compound's unique structural features contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₅O₂ |

| Molecular Weight | 207.19 g/mol |

| CAS Number | 2243521-65-3 |

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In particular, derivatives of this compound have been tested against various bacterial strains, including Mycobacterium tuberculosis. For instance, a related triazole compound demonstrated effective inhibition with a minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole and triazole derivatives. For example, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). In one study, derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM, indicating promising antitumor activity .

Table: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Methyl-2-(1-methylpyrazol-4-yl)triazole | MCF7 | 3.79 |

| A549 | 26 | |

| SF-268 | 12.50 |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting certain kinases involved in cancer progression. A study highlighted that pyrazole-linked compounds could inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to therapeutic effects such as apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

- Antimicrobial Study : A novel study synthesized various triazole derivatives and evaluated their effectiveness against Mycobacterium tuberculosis. The most potent derivative exhibited an MIC value of 12.5 μg/mL, suggesting strong potential for further development as an anti-tubercular agent .

- Cancer Therapeutics : Research on pyrazole derivatives indicated significant cytotoxicity against multiple cancer cell lines, with specific compounds inducing apoptosis at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.